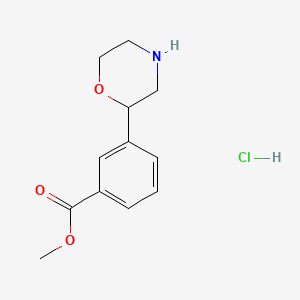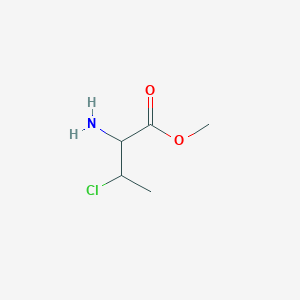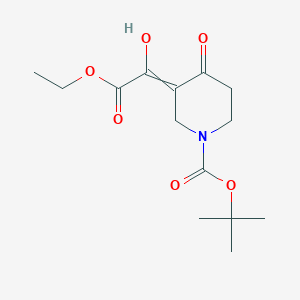
Tert-butyl 5-(2-ethoxy-2-oxoacetyl)-4-hydroxy-3,6-dihydropyridine-1(2H)-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl 5-(2-ethoxy-2-oxoacetyl)-4-hydroxy-3,6-dihydropyridine-1(2H)-carboxylate is a complex organic compound that belongs to the class of dihydropyridines This compound is characterized by its unique structure, which includes a tert-butyl ester group, an ethoxy-oxoacetyl moiety, and a hydroxyl group attached to a dihydropyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 5-(2-ethoxy-2-oxoacetyl)-4-hydroxy-3,6-dihydropyridine-1(2H)-carboxylate typically involves multi-step organic reactions. One common method involves the condensation of ethyl acetoacetate with an appropriate aldehyde in the presence of ammonia or an amine to form the dihydropyridine ring. This intermediate is then subjected to further reactions to introduce the tert-butyl ester and ethoxy-oxoacetyl groups under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing automated reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques such as chromatography and crystallization are common in industrial settings to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 5-(2-ethoxy-2-oxoacetyl)-4-hydroxy-3,6-dihydropyridine-1(2H)-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The ester and ethoxy-oxoacetyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or alcohols under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted esters or amides.
Scientific Research Applications
Tert-butyl 5-(2-ethoxy-2-oxoacetyl)-4-hydroxy-3,6-dihydropyridine-1(2H)-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl 5-(2-ethoxy-2-oxoacetyl)-4-hydroxy-3,6-dihydropyridine-1(2H)-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, potentially inhibiting or activating their function. This interaction can lead to various biological effects, such as modulation of metabolic pathways or alteration of cellular processes.
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 5-(2-oxoacetyl)-4-hydroxy-3,6-dihydropyridine-1(2H)-carboxylate
- Ethyl 5-(2-ethoxy-2-oxoacetyl)-4-hydroxy-3,6-dihydropyridine-1(2H)-carboxylate
Uniqueness
Tert-butyl 5-(2-ethoxy-2-oxoacetyl)-4-hydroxy-3,6-dihydropyridine-1(2H)-carboxylate is unique due to the presence of both the tert-butyl ester and ethoxy-oxoacetyl groups, which confer specific chemical properties and reactivity. This makes it a valuable compound for targeted synthesis and potential therapeutic applications.
Properties
Molecular Formula |
C14H21NO6 |
|---|---|
Molecular Weight |
299.32 g/mol |
IUPAC Name |
tert-butyl 3-(2-ethoxy-1-hydroxy-2-oxoethylidene)-4-oxopiperidine-1-carboxylate |
InChI |
InChI=1S/C14H21NO6/c1-5-20-12(18)11(17)9-8-15(7-6-10(9)16)13(19)21-14(2,3)4/h17H,5-8H2,1-4H3 |
InChI Key |
WAYMCPACHWZRFZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(=C1CN(CCC1=O)C(=O)OC(C)(C)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


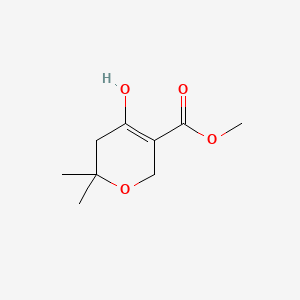
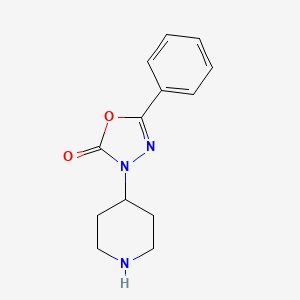
![Tert-butyl 8-oxo-1,4-dioxa-9-azaspiro[4.5]decane-9-carboxylate](/img/structure/B13917129.png)
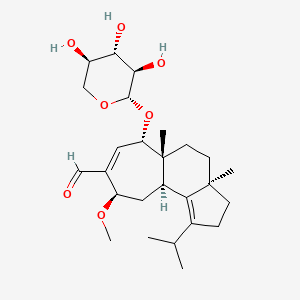
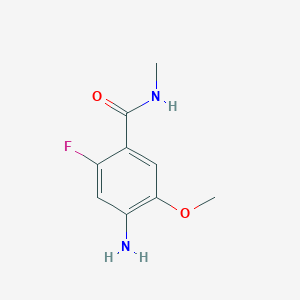
![8-Amino-2-azaspiro[4.5]decan-3-one;hydrochloride](/img/structure/B13917160.png)

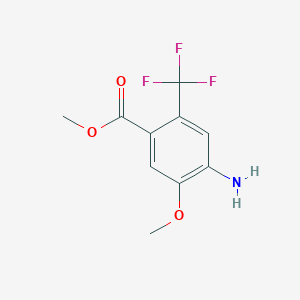

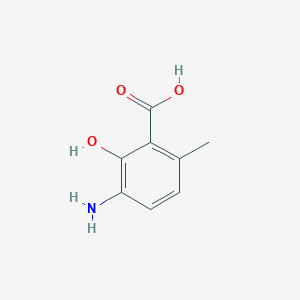
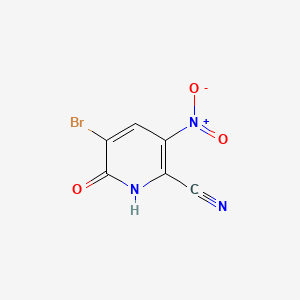
![2-N-(3-chloro-4-cyanophenyl)-4-N-[3-(cyclopropylmethyl)-2,4-dioxo-1-propan-2-ylquinazolin-6-yl]morpholine-2,4-dicarboxamide](/img/structure/B13917210.png)
